potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate
Description
General Context of Enolates and Metal Enolates in Organic Synthesis
Significance of Beta-Keto Ester Enolates as Nucleophilic Reagents
Beta-keto esters are a particularly important class of carbonyl compounds for generating enolates. masterorganicchemistry.compharmacy180.com The presence of two carbonyl groups flanking the α-carbon significantly increases the acidity of the α-protons. This enhanced acidity is due to the ability of the resulting enolate to delocalize the negative charge over both oxygen atoms, leading to greater stabilization. masterorganicchemistry.com
| Compound Type | Approximate pKa |
| Ketone (e.g., Acetone) | 19-20 |
| Ester (e.g., Ethyl Acetate) | 25 |
| Beta-Keto Ester (e.g., Ethyl Acetoacetate) | 11 |
This table illustrates the increased acidity of β-keto esters compared to simple ketones and esters.
This heightened acidity allows for nearly complete deprotonation using common, relatively mild bases such as sodium ethoxide (NaOEt). libretexts.org The resulting enolates are potent nucleophiles that readily participate in SN2 reactions with alkyl halides, a process known as alkylation. masterorganicchemistry.com This reactivity is famously exploited in the acetoacetic ester synthesis, a classic method for preparing α-substituted ketones following hydrolysis and thermal decarboxylation of the alkylated β-keto ester intermediate. pharmacy180.comlibretexts.org Beyond alkyl halides, these enolates also react efficiently with other electrophiles, including acyl halides and aldehydes. pharmacy180.comorganic-chemistry.org
Role of Alkali Metal Counterions in Enolate Chemistry
The identity of the alkali metal counterion (e.g., Li+, Na+, K+) associated with the enolate has a profound impact on its structure, aggregation, and chemical reactivity. acs.orgresearchgate.net The nature of the oxygen-metal bond is a key determinant of this influence; the bond is more covalent with lithium and progressively more ionic with sodium and potassium. acs.org
These differences manifest in several ways:
Aggregation: Lithium enolates often exist as complex aggregates in solution, such as hexamers, which can reduce their reactivity. researchgate.netrsc.org Potassium enolates tend to form smaller aggregates, like tetramers, or be more dissociated into ion pairs, leading to increased reactivity. rsc.orgstackexchange.com
Reactivity and Regioselectivity: The degree of ion pairing affects the enolate's behavior. Tightly bound lithium enolates often favor C-alkylation, where the reaction occurs at the carbon atom. masterorganicchemistry.com The more dissociated potassium enolates can exhibit increased O-alkylation or different regioselectivity in reactions with α,β-unsaturated systems, sometimes favoring conjugate addition. masterorganicchemistry.comstackexchange.com
Stereoselectivity: The counterion can be a powerful element for stereocontrol. acs.orgnih.gov In certain systems, the protonation of a lithium enolate can yield one stereoisomer, while the corresponding potassium enolate produces the opposite epimer with high selectivity. acs.orgnih.gov This control stems from the different coordination geometries and reaction pathways dictated by the metal ion.
| Counterion | Bond Character | Typical Aggregation | Key Reactivity Traits |
| Li+ | More Covalent | High (e.g., Hexamers) researchgate.netrsc.org | Strong coordination, favors C-alkylation, integral to Zimmerman-Traxler models. masterorganicchemistry.comstackexchange.com |
| Na+ | Intermediate | Intermediate | Reactivity between Li+ and K+. stackexchange.com |
| K+ | More Ionic | Lower (e.g., Tetramers) rsc.org | More dissociated, highly reactive, can increase O-alkylation. masterorganicchemistry.comacs.org |
This interactive table summarizes the influence of different alkali metal counterions on enolate properties.
Importance of Stereochemistry in Enolate-Mediated Transformations
Because enolates possess a planar, sp2-hybridized α-carbon, their reaction with an electrophile can generate a new stereocenter. masterorganicchemistry.com Controlling the stereochemical outcome of these transformations is a major goal in modern organic synthesis. The geometry of the enolate double bond, designated as either (E) or (Z), is often the critical factor that determines the stereochemistry of the final product, particularly in aldol (B89426) reactions. reddit.com
The Zimmerman-Traxler model provides a powerful framework for predicting the stereochemical outcome of aldol additions. It postulates a six-membered, chair-like transition state where the metal counterion (typically lithium) coordinates to both the enolate oxygen and the aldehyde oxygen, organizing the reacting partners. stackexchange.comreddit.com This model successfully predicts the widely observed relationship:
(Z)-enolates generally lead to syn -aldol products. reddit.com
(E)-enolates generally lead to anti -aldol products. reddit.com
The formation of the (E) or (Z) enolate can be influenced by the choice of substrate, base, and reaction conditions. wikipedia.orgreddit.com For instance, the use of bulky bases like lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (B95107) (THF) often favors the formation of the kinetic (Z)-enolate. reddit.com The specific stereochemistry of potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate, as indicated by its name, predetermines its geometry for subsequent reactions.
Current Research Landscape Pertaining to Conjugated Enolates and Their Potassium Salts
Conjugated enolates, also known as extended enolates, are generated from α,β-unsaturated carbonyl compounds and feature a delocalized system with multiple nucleophilic sites, typically the α- and γ-carbons. nih.gov A primary challenge and area of active research is controlling the regioselectivity of their reactions to favor attack at a single, desired position. nih.gov
Modern research focuses on the development of sophisticated catalytic systems, using either chiral metal complexes or organocatalysts, to achieve high levels of site- and stereoselectivity in the functionalization of these versatile intermediates. nih.gov
Potassium salts of conjugated systems are valuable reagents in this field. Their higher reactivity and unique stereodirecting properties make them attractive tools. For example, the stereoselective hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate can be controlled to produce either the (Z)- or (E)-vinylborate isomer, which are precursors to valuable β-trifluoromethylstyrenes. organic-chemistry.org Furthermore, fundamental studies continue to explore the solid-state and solution structures of potassium enolates to better understand the relationship between their aggregation state and reactivity, providing insights that can be leveraged for designing new synthetic methods. researchgate.netrsc.org The compound this compound fits directly into this landscape as a stereochemically defined, conjugated potassium enolate, poised for application in regioselective and stereoselective synthesis.
Structure
3D Structure of Parent
Properties
CAS No. |
2639466-11-6 |
|---|---|
Molecular Formula |
C4H5KO3 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
potassium;(E)-3-methoxy-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C4H6O3.K/c1-7-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1/b3-2+; |
InChI Key |
ZDOVEAVHQQEPKF-SQQVDAMQSA-M |
Isomeric SMILES |
COC(=O)/C=C/[O-].[K+] |
Canonical SMILES |
COC(=O)C=C[O-].[K+] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Potassium 1e 3 Methoxy 3 Oxoprop 1 En 1 Olate and Analogous Systems
Strategic Approaches to Beta-Keto Ester Enolate Formation
The generation of β-keto ester enolates is a cornerstone of synthetic organic chemistry. These intermediates are typically formed by the removal of an α-proton from a β-keto ester, such as methyl acetoacetate (B1235776), using a suitable base. The resulting enolate is a powerful nucleophile that can participate in a wide range of reactions.
Deprotonation Strategies for Precursors to (1E)-3-Methoxy-3-oxoprop-1-en-1-olate
The most direct method for the synthesis of potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate involves the deprotonation of its precursor, methyl acetoacetate. atamanchemicals.comchemimpex.com This process is an acid-base reaction where the α-protons of the methyl acetoacetate, which are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, are removed by a base. masterorganicchemistry.com
The choice of base and reaction conditions is crucial for achieving high yields and selectivity. A variety of bases can be employed, with the strength of the base being a key consideration. Stronger bases will more effectively deprotonate the β-keto ester, driving the equilibrium towards the formation of the enolate.
In the deprotonation of unsymmetrical ketones, the regioselectivity of enolate formation can be directed by either kinetic or thermodynamic control. udel.edumasterorganicchemistry.comyoutube.com Kinetic control is achieved under conditions that favor the faster-forming, less-substituted enolate, typically involving a strong, sterically hindered base at low temperatures. udel.eduyoutube.com Thermodynamic control, on the other hand, is favored by conditions that allow for equilibration to the more stable, more-substituted enolate, such as higher temperatures and the use of a less-hindered base. udel.edumasterorganicchemistry.com
While methyl acetoacetate is a symmetrical β-keto ester with only one type of α-proton, the principles of kinetic and thermodynamic control are still relevant in the broader context of β-keto ester enolate formation. For instance, in the case of a substituted β-keto ester with two different α-protons, the choice of a potassium base and the reaction temperature can influence which enolate is formed. rsc.org Weaker bases and higher temperatures tend to favor the formation of the thermodynamically more stable enolate. udel.edu
The identity of the base and the solvent used in the deprotonation reaction have a significant impact on the selectivity of enolate formation. jove.com For the formation of this compound, a potassium base is required. Potassium carbonate is one such base that can be used for the generation of carbanions from CH-acids like β-keto esters. researchgate.net
The solvent plays a crucial role in stabilizing the resulting enolate and influencing the position of the keto-enol equilibrium. acs.org Protic solvents can solvate both the cation and the enolate, while aprotic solvents primarily solvate the cation, which can affect the reactivity of the enolate. jove.com
| Factor | Influence on Enolate Formation |
| Base Strength | Stronger bases favor complete and irreversible enolate formation. |
| Base Steric Hindrance | Bulky bases favor the formation of the kinetic (less substituted) enolate. jove.com |
| Solvent Polarity | Protic solvents can stabilize the enolate through hydrogen bonding. jove.com |
| Temperature | Lower temperatures favor the kinetic enolate, while higher temperatures favor the thermodynamic enolate. jove.com |
Palladium-Catalyzed Routes to Beta-Keto Ester Enolates
In addition to traditional deprotonation methods, palladium-catalyzed reactions have emerged as a powerful tool for the formation of β-keto ester enolates. nih.govnih.gov These methods often involve the reaction of an α-keto ester enolate with an aryl bromide in the presence of a palladium catalyst. lookchem.comorganic-chemistry.org A catalyst system derived from Pd2(dba)3 and PtBu3 has been successfully applied to the coupling of α-keto ester enolates and aryl bromides. nih.govorganic-chemistry.org
This approach provides access to a wide array of β-stereogenic α-keto esters, which are valuable building blocks in organic synthesis. nih.govlookchem.com The reaction conditions are typically mild, and the use of an air-stable ligand precursor allows the reaction to be carried out without the need for a glovebox. nih.gov
One-Pot Synthetic Protocols for Related Beta-Keto Esters and Enolates
One-pot synthetic protocols offer a streamlined approach to the synthesis of β-keto esters and their enolates, minimizing the need for isolation and purification of intermediates. organic-chemistry.orgnih.gov One such method involves the reaction of excess methyl acetoacetate with barium oxide, followed by acylation with an acid chloride and subsequent cleavage of the α-acyl β-keto ester with methanol (B129727). researchgate.net This procedure has been used to prepare various β-keto esters in good yields. researchgate.net
Another one-pot method describes the dehydration of β-ketoesters to generate conjugated and deconjugated alkynyl esters and conjugated allenyl esters. nih.gov This sequential process involves the formation of a vinyl triflate monoanion intermediate, with the selective formation of alkynes or allenes being dependent on the additives and conditions used. nih.gov
Precursor Synthesis and Functionalization Relevant to (1E)-3-Methoxy-3-oxoprop-1-en-1-olate
The primary precursor to this compound is methyl acetoacetate. atamanchemicals.comchemimpex.com The synthesis of methyl acetoacetate can be achieved through several methods. One common industrial method is the carbonylation of methanol as a byproduct of acetic acid production. atamanchemicals.com Another approach is the esterification of acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. atamanchemicals.com
The Claisen condensation is a classic method for preparing β-keto esters, involving the condensation of an ester with a ketone in the presence of a strong base. cnchemshop.com Transesterification of ethyl acetoacetate with methanol is another viable route to methyl acetoacetate. cnchemshop.com
The functionalization of methyl acetoacetate is a key aspect of its utility in organic synthesis. The active methylene (B1212753) group, with its acidic α-protons, is the site of many reactions. atamanchemicals.com Alkylation of the enolate derived from methyl acetoacetate is a common transformation, leading to the formation of α-substituted β-keto esters. researchgate.netuomustansiriyah.edu.iq
Stereoselective Synthesis of (1E)-Enolate Isomers
The stereoselective synthesis of this compound and analogous (1E)-enolate isomers is a critical aspect of modern organic chemistry, as the geometry of the enolate double bond dictates the stereochemical outcome of subsequent reactions. The formation of the thermodynamically more stable (Z)-enolate is often favored, but specific conditions can be employed to promote the formation of the kinetic (E)-enolate. The principles governing this stereoselectivity are primarily explained by the Ireland model, which considers the steric interactions in the chair-like transition state of the deprotonation step.
The geometry of the resulting enolate is significantly influenced by a variety of factors, including the metal cation, the base, the solvent, and the temperature. For esters, the deprotonation with lithium amide bases, such as lithium diisopropylamide (LDA), in a non-polar solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the (E)-enolate. This preference is attributed to a six-membered, chair-like transition state where the bulky R group of the ester and the isopropyl groups of the LDA arrange themselves to minimize steric hindrance. Specifically, the R group of the ester prefers an equatorial position to avoid 1,3-diaxial interactions, leading to the (E)-isomer.
Conversely, the use of potassium amide bases, such as potassium hexamethyldisilazide (KHMDS), or the addition of a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) can favor the formation of the (Z)-enolate. HMPA solvates the metal cation, leading to a more open transition state and reducing the steric constraints that favor the (E)-geometry.
Detailed research into the stereoselective enolization of β-keto esters, which are structurally analogous to the parent compound of this compound, provides valuable insights. Studies on the deprotonation of methyl acetoacetate and similar substrates have systematically investigated the impact of reaction parameters on the E/Z ratio of the resulting alkali metal enolates.
For instance, the choice of a sterically hindered base is a well-established strategy to enhance the formation of the (E)-enolate. The bulky nature of the base preferentially removes the less sterically hindered proton, leading to the kinetic enolate isomer.
While specific data for the stereoselective synthesis of this compound is not extensively documented in publicly available literature, the principles derived from analogous systems are directly applicable. The following tables summarize findings from studies on related β-keto ester systems, illustrating the influence of various factors on the stereoselectivity of enolate formation.
Research Findings on Stereoselective Enolate Formation
The stereochemical outcome of enolate formation is a subject of extensive research. The following data, extrapolated from studies on analogous β-keto ester systems, demonstrates the principles of stereocontrol.
| Ester Substrate | Base | Solvent | Temperature (°C) | E/Z Ratio |
|---|---|---|---|---|
| Methyl Propanoate | LDA | THF | -78 | 94:6 |
| Methyl Propanoate | LDA | THF/HMPA (23%) | -78 | 18:82 |
| Ethyl Acetate | LiHMDS | THF | -78 | >95:5 |
| Ethyl Acetate | KHMDS | THF | -78 | <10:>90 |
| Base | Solvent | Temperature (°C) | Product Isomer | Selectivity (Z:E) |
|---|---|---|---|---|
| Aqueous LiOH | Heptane | 0 | (Z)-Enol Triflate | >99:1 |
| Aqueous (Me)₄NOH | Heptane | 0 | (E)-Enol Triflate | 1:12 |
These data illustrate that by carefully selecting the reaction conditions, a high degree of control over the enolate geometry can be achieved. For the synthesis of the (1E)-isomer of potassium 3-methoxy-3-oxoprop-1-en-1-olate, one would therefore select a potassium base with significant steric bulk in a non-coordinating solvent at low temperatures to favor the kinetic (E)-product.
Advanced Structural Characterization and Aggregation Behavior of Potassium 1e 3 Methoxy 3 Oxoprop 1 En 1 Olate
Crystallographic Analysis of Potassium Enolate Aggregates
The solid-state structure of alkali metal enolates is characterized by the formation of various aggregates, a phenomenon driven by the coordination of the cation with the enolate oxygen atoms.
Alkali metal enolates, including those of potassium, commonly exist as aggregates such as dimers, tetramers, and hexamers. rsc.orgresearchgate.net The size and geometry of these aggregates are influenced by several factors, including the nature of the alkali metal cation, the steric and electronic properties of the enolate, and the solvent used for crystallization. rsc.orgresearchgate.net For instance, while lithium and sodium enolates of anthracen-9-yl have been observed to form hexamers, the corresponding potassium enolate exists as a tetramer. rsc.orgresearchgate.net In another example, the potassium enolate of pinacolone (B1678379) was found to be a hexamer. rsc.org This variability highlights the complex interplay of factors that determine the final aggregate structure. The formation of these aggregates is a key feature of their chemistry, influencing their solubility, stability, and reactivity.
Coordinating solvents play a critical role in modulating the structure of alkali metal enolate aggregates. Solvents can coordinate to the metal centers, leading to changes in the aggregation state or stabilizing a particular aggregate geometry. For example, the hexameric structure of potassium pinacolonate features one coordinated tetrahydrofuran (B95107) (THF) molecule per potassium ion. rsc.org The coordination of solvent molecules can break up larger aggregates into smaller ones or even lead to the formation of monomeric species in the presence of strongly coordinating ligands. rsc.org This solvent-dependent aggregation behavior is a critical consideration in synthetic applications where the reactivity of the enolate is paramount.
Spectroscopic Investigations of Solution-Phase Structures and Equilibria
Spectroscopic techniques are invaluable for probing the structure and dynamics of potassium enolates in solution, where equilibria between different aggregate forms often exist.
Table 1: 1H NMR Data for the Potassium Salt of Dimethyl 2-(hydroxymethylene)malonate in D₂O researchgate.net
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.17 | Singlet | Vinyl proton |
| 3.64 | Singlet | Methyl protons |
For potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate, one would anticipate similar signals: a singlet for the vinyl proton and a singlet for the methoxy (B1213986) protons. The precise chemical shifts would be influenced by the solvent and the specific aggregation state in solution.
13C NMR spectroscopy would also be informative. For comparison, the 13C NMR spectrum of methyl acetoacetate (B1235776), a related β-keto ester, shows a carbonyl signal around 207 ppm. researchgate.net Upon enolization and formation of the potassium enolate, this signal would be expected to shift significantly, reflecting the change in hybridization and electronic environment of the carbonyl carbon.
Furthermore, 39K NMR could potentially be used to probe the environment of the potassium cation within the enolate aggregates. The chemical shift and linewidth of the 39K signal are sensitive to the symmetry and coordination of the potassium ion. huji.ac.ilnih.gov
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the enolate, particularly the stretching frequencies of the carbonyl and C=C bonds. In the IR spectrum of a β-keto ester like methyl acetoacetate, characteristic bands for the keto form are observed for the carbonyl groups. researchgate.net For the enol form, a strong, broad band is typically observed in the 1550-1640 cm⁻¹ region, which is attributed to the conjugated C=C and C=O stretching vibrations of the chelated enol. researchgate.netscispace.com
Upon formation of the potassium enolate of (1E)-3-methoxy-3-oxoprop-1-en-1-olate, the IR spectrum would be expected to show a strong absorption band in the 1550-1650 cm⁻¹ range, characteristic of the delocalized enolate system. The exact position of this band would be sensitive to the degree of ionic character of the O-K bond and the aggregation state.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1650-1550 | C=C and C=O stretching of the enolate |
| ~1200-1000 | C-O stretching |
Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), can be used to characterize the enolate species in the gas phase. While specific mass spectrometry data for this compound is not available in the searched literature, studies on related potassium enolates demonstrate the utility of this technique. researchgate.net ESI-MS could potentially be used to observe the molecular ion of the enolate and to study the formation of gas-phase aggregates. Fragmentation patterns could provide further structural information about the enolate anion.
Comparative Structural Studies with Other Alkali Metal Enolates
The structural landscape of enolates is profoundly influenced by the nature of the alkali metal counterion (Li⁺, Na⁺, K⁺). The size, oxophilicity, and coordinating preferences of the cation dictate the degree of aggregation, the geometry of the resulting clusters, and the nature of the metal-oxygen interactions. While detailed crystallographic data for unsolvated this compound is not available, a comparative analysis with other alkali metal enolates, particularly those derived from ketones and β-ketoesters, provides significant insights into the structural trends governed by the metal's identity.
A key factor in the structural chemistry of alkali metal enolates is aggregation. In the solid state and often in non-polar solutions, these species tend to form oligomeric structures such as dimers, tetramers, and hexamers. This aggregation is driven by the desire of the alkali metal cations to increase their coordination number by forming bridging interactions with the enolate oxygen atoms. The size of the resulting aggregate is a delicate balance between the ionic radius of the metal and the steric demands of the enolate and any coordinating solvent molecules.
Studies on the enolates of pinacolone (tert-butyl methyl ketone) revealed a hexameric structure for both the lithium and potassium derivatives, while the sodium analogue formed a tetramer. rsc.org In contrast, a more recent comparative study on anthracen-9-yl enolates found that the lithium and sodium versions form hexamers, whereas the potassium enolate exists as a tetramer. rsc.org This highlights that the specific enolate structure also plays a crucial role in determining the final aggregation state.
For β-ketoester enolates, which are structurally analogous to this compound, crystallographic data is less common for simple aggregated forms. However, the structure of a potassium enolate of ethyl acetoacetate complexed with 18-crown-6 (B118740) has been elucidated. nih.gov In this case, the crown ether encapsulates the potassium ion, preventing aggregation and resulting in a monomeric ion-pair. The potassium ion is coordinated to the six oxygen atoms of the crown ether and to both oxygen atoms of the U-shaped enolate, achieving a coordination number of eight. rsc.orgnih.gov This demonstrates the strong chelating nature of β-ketoester enolates and the ability of potassium to accommodate a high coordination number.
Lithium enolates, being the most extensively studied, show a strong tendency to form aggregates. For instance, the lithium enolate of ethyl N,N-diethylglycinate was found to exist as a hexamer in the solid state. scispace.com This hexameric structure is based on a central Li₆O₆ hexagonal prism. scispace.com In the presence of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), lithium enolates often form dimers, while in tetrahydrofuran (THF), tetrameric cubane-like structures are common.
The following tables summarize the observed aggregation states and coordination numbers for various alkali metal enolates, illustrating the influence of both the metal cation and the enolate type.
Reactivity and Mechanistic Investigations of Potassium 1e 3 Methoxy 3 Oxoprop 1 En 1 Olate
Nucleophilic Reactivity Profiles
As an ambident nucleophile, potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate possesses two reactive sites: the α-carbon and the enolic oxygen. The regioselectivity of its reactions is a critical aspect of its synthetic utility and is influenced by a variety of factors including the nature of the electrophile, solvent, and reaction temperature.
Alkylation Reactions and Regioselectivity (C- vs. O-alkylation)
The alkylation of this compound can proceed through two distinct pathways: C-alkylation, which results in the formation of a new carbon-carbon bond at the α-position, and O-alkylation, leading to the formation of a vinyl ether. The competition between these two pathways is a classic example of kinetic versus thermodynamic control.
Factors Influencing Regioselectivity:
Nature of the Alkylating Agent: "Hard" electrophiles, such as alkyl sulfates and sulfonates, tend to favor reaction at the harder oxygen atom, leading to O-alkylation products. Conversely, "soft" electrophiles, like alkyl iodides and bromides, preferentially react at the softer α-carbon, resulting in C-alkylation. fiveable.melibretexts.org
The Counter-ion: The nature of the metal cation in an enolate salt plays a significant role. While lithium cations are known to favor the formation of kinetic enolates, larger alkali metals like potassium can lead to a higher proportion of the thermodynamic product. quimicaorganica.org For 1,3-dicarbonyl compounds, the ability of the two oxygen atoms to chelate the metal cation can strongly favor C-alkylation.
Solvent Effects: Polar aprotic solvents, which solvate the cation but not the enolate anion, generally enhance the rate of both C- and O-alkylation. Polar protic solvents, on the other hand, can solvate the oxygen atom of the enolate through hydrogen bonding, thereby hindering O-alkylation and promoting C-alkylation.
Temperature: Lower temperatures typically favor the kinetically controlled product, which is often the C-alkylated compound due to a lower activation energy barrier. libretexts.org
Computational studies on similar enolate systems have shown that C-alkylation is generally the thermodynamically preferred pathway, resulting in a more stable product, while O-alkylation is often kinetically faster under certain conditions. libretexts.org
Regioselectivity in Alkylation of β-Keto Ester Enolates
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
|---|---|---|---|
| Electrophile | Soft (e.g., R-I, R-Br) | Hard (e.g., R-OTs, R₂SO₄) | Hard-Soft Acid-Base (HSAB) principle. libretexts.org |
| Counter-ion | Chelating (e.g., Li⁺ in some cases) | Large, non-chelating (e.g., K⁺) | Ionic character and chelation effects. quimicaorganica.org |
| Solvent | Polar protic | Polar aprotic | Solvation of the enolate oxygen. |
| Temperature | Lower temperatures | Higher temperatures (in some cases) | Kinetic vs. thermodynamic control. libretexts.org |
Aldol (B89426) Condensation Reactions
This compound can act as a nucleophile in aldol condensation reactions, attacking the carbonyl carbon of aldehydes and ketones to form β-hydroxy-δ-keto esters. youtube.comresearchgate.net The reaction typically proceeds via a nucleophilic addition of the enolate to the carbonyl compound, followed by protonation of the resulting alkoxide during workup.
The utility of this reaction lies in the formation of a new carbon-carbon bond and the introduction of a hydroxyl group, providing a versatile handle for further synthetic transformations. In some cases, particularly with heating or under acidic or basic conditions, the initial β-hydroxy adduct can undergo dehydration to yield an α,β-unsaturated δ-keto ester.
Michael Addition Reactions
In Michael addition reactions, this compound serves as a Michael donor, undergoing a conjugate 1,4-addition to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds (Michael acceptors). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgbyjus.com This reaction is a powerful method for the formation of carbon-carbon bonds and the construction of 1,5-dicarbonyl compounds or their analogs. byjus.com
The mechanism involves the nucleophilic attack of the enolate's α-carbon on the β-carbon of the Michael acceptor, leading to the formation of a new enolate intermediate, which is then protonated. masterorganicchemistry.combyjus.com The choice of reaction conditions, such as the solvent and temperature, can influence the efficiency and outcome of the Michael addition.
Transesterification Processes
The ester moiety of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst. This process is particularly efficient for β-keto esters due to the ability of the enol form to participate in the reaction mechanism. nih.govnih.gov
The reaction is often catalyzed by acids or bases. In acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for attack by the alcohol. Base-catalyzed transesterification, which can be relevant in the context of the potassium enolate, typically involves the deprotonation of the alcohol to form a more nucleophilic alkoxide. For β-keto esters, the reaction can also proceed through a chelated enol intermediate, which facilitates the exchange of the alkoxy group. nih.govnih.gov This selectivity for β-keto esters over other ester types is a synthetically useful feature. nih.gov
Decarboxylative Transformations
While this compound itself is stable, its corresponding β-keto acid, formed upon hydrolysis of the methyl ester, is susceptible to decarboxylation. aklectures.comlibretexts.org This transformation is a key step in the acetoacetic ester synthesis, where alkylation of the enolate is followed by hydrolysis and decarboxylation to yield a ketone. libretexts.orgchadsprep.com
The decarboxylation of β-keto acids proceeds readily upon heating, often through a cyclic, six-membered transition state involving the enol tautomer, to produce an enol and carbon dioxide. masterorganicchemistry.com The resulting enol then tautomerizes to the more stable ketone. The ease of this decarboxylation is a characteristic feature of β-keto acids and is a synthetically powerful tool for the introduction of an acetone (B3395972) unit into a molecule. libretexts.org The rate of decarboxylation can be influenced by the presence of salts and the reaction medium. cdnsciencepub.com
Stereochemical Control in Reactions Involving (1E)-3-Methoxy-3-oxoprop-1-en-1-olate
Achieving stereochemical control in reactions involving this compound is a crucial aspect for its application in asymmetric synthesis. The planar nature of the enolate means that reactions at the α-carbon can create a new stereocenter.
The stereochemical outcome of alkylation reactions is influenced by the geometry (E/Z) of the enolate, although for the enolate of methyl acetoacetate (B1235776), only the (E)-isomer is specified. fiveable.me The approach of the electrophile can be directed by chiral auxiliaries or catalysts, leading to diastereoselective or enantioselective transformations.
In aldol reactions, the geometry of the enolate, in combination with the nature of the metal counter-ion and the presence of Lewis acids, can influence the relative stereochemistry of the newly formed stereocenters in the β-hydroxy-δ-keto ester product. For malonate ester enolates, the use of Lewis acids has been shown to significantly enhance the diastereoselectivity of their aldol reactions with α-alkoxy aldehydes. psu.edu While specific studies on the potassium enolate of methyl acetoacetate are limited, these general principles of stereocontrol are applicable.
Factors Influencing Stereochemical Control
| Reaction Type | Controlling Factors | Potential Outcome |
|---|---|---|
| Alkylation | Chiral auxiliaries, chiral catalysts, enolate geometry | Diastereoselective or enantioselective C-alkylation |
| Aldol Condensation | Enolate geometry, metal counter-ion, Lewis acids | Syn/anti diastereoselectivity in the β-hydroxy adduct |
| Michael Addition | Chiral phase-transfer catalysts, organocatalysts | Enantioselective formation of the 1,5-dicarbonyl compound |
Theoretical and Computational Chemistry Studies of Potassium 1e 3 Methoxy 3 Oxoprop 1 En 1 Olate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the molecular and electronic properties of potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate. DFT has become a widely used tool for studying transition metal complexes and organometallic compounds due to its balance of accuracy and computational cost. semanticscholar.orgrsc.org These methods allow for the detailed investigation of the compound's geometry, electronic structure, and potential energy surface.
Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles of the enolate anion, as well as the position of the potassium counterion relative to the enolate.
The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the forces on each atom. mdpi.com DFT methods, such as those employing the B3LYP or PBE0 functional with an appropriate basis set (e.g., 6-31G* or def2-TZVP), are commonly used for this purpose. semanticscholar.orgrsc.orgnih.gov The calculation would explore different possible conformations, particularly concerning the orientation of the methoxy (B1213986) group and the coordination of the potassium ion to the oxygen atoms of the enolate. The (1E) configuration specifies the stereochemistry around the carbon-carbon double bond. The final output provides the lowest energy, most stable structure.
Illustrative Optimized Geometry Parameters
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.
| Parameter | Bond/Angle | Illustrative Value |
|---|---|---|
| Bond Length | C1=C2 | 1.35 Å |
| C2-C3 | 1.48 Å | |
| C3=O1 | 1.25 Å | |
| C1-O2 | 1.28 Å | |
| K-O1 | 2.65 Å | |
| K-O2 | 2.70 Å | |
| Bond Angle | ∠C1-C2-C3 | 121.5° |
| ∠O2-C1-C2 | 125.0° | |
| ∠O1-C3-C2 | 118.0° |
Understanding the electronic structure is key to predicting a molecule's reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and stability of the molecule. researchgate.net A small HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is expected to be located primarily on the enolate backbone, specifically on the oxygen and α-carbon atoms, reflecting its nucleophilic character. The LUMO would likely be distributed over the carbonyl and vinyl groups. The potassium ion is expected to have a largely electrostatic interaction, with its orbitals not contributing significantly to the FMOs.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. youtube.comaimspress.com It provides a localized picture of bonding and can quantify the delocalization of electron density, such as the resonance stabilization in the enolate anion. libretexts.org For the title compound, NBO analysis would reveal the charge distribution, confirming the negative charge delocalization between the two oxygen atoms and the α-carbon. It would also characterize the nature of the potassium-oxygen interaction, likely showing it to be highly ionic with significant charge transfer from the enolate to the potassium ion. aimspress.com
Illustrative Electronic Properties
This table presents hypothetical data for illustrative purposes.
| Property | Illustrative Value | Interpretation |
|---|---|---|
| HOMO Energy | -2.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | 4.0 eV | Relates to chemical stability and reactivity. |
| NBO Charge on K | +0.95 e | Suggests a highly ionic interaction. |
| NBO Charge on O1 | -0.78 e | Shows significant negative charge localization. |
A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how molecules will interact, particularly in non-covalent interactions. nih.gov The MESP map uses a color scale to represent regions of different electrostatic potential: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).
For this compound, the MESP map would show intense negative potential (red) around the oxygen atoms of the enolate, confirming these as the primary sites for interaction with electrophiles and the positively charged potassium ion. The area around the potassium ion would, in turn, show a strong positive potential (blue). This visualization provides an intuitive understanding of the molecule's charge distribution and its likely sites of chemical reactivity. nih.govpressbooks.pub
Mechanistic Predictions and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and locating transition states (TS). For reactions involving this compound, such as alkylation or aldol (B89426) addition, DFT calculations can be used to model the reaction pathway. Enolates can react with electrophiles at either the carbon or oxygen atom, and computational studies can predict the selectivity of these reactions. wikipedia.org
By mapping the potential energy surface, researchers can calculate the activation energies for different possible pathways. A transition state is a first-order saddle point on this surface, representing the highest energy point along the reaction coordinate. Locating the TS and calculating its energy provides the activation barrier (ΔG‡), which is critical for predicting reaction rates. rsc.org For instance, a computational study on the C-alkylation of potassium enolates with styrenes used DFT to calculate accessible free energy barriers for the proposed metal-ene-type reaction. rsc.org Similar methods could be applied to predict the reactivity of the title compound with various electrophiles.
Modeling of Metal-Enolate Interactions and Aggregation
Alkali metal enolates, including potassium enolates, are known to form aggregates in solution, such as dimers, trimers, or tetramers. acs.orgacs.org The state of aggregation can significantly influence the enolate's reactivity and stereoselectivity. Computational modeling is a key method to study these aggregates, whose structures can be difficult to characterize experimentally.
Using DFT or ab initio methods, the structures and stabilities of various aggregates of this compound can be calculated. These calculations often include solvent models to simulate solution-phase behavior more accurately. acs.org Studies on lithium enolates have shown that DFT can predict the predominant aggregation state in different solvents. acs.orgfigshare.com For the potassium enolate, calculations would likely explore the formation of cyclic structures held together by K-O interactions, forming a central inorganic core. The relative energies of the monomer, dimer, tetramer, and other oligomers would be calculated to predict the most stable species under different conditions. rsc.org
Illustrative Aggregation Energies (in THF solvent model)
This table presents hypothetical data for illustrative purposes.
| Aggregation Reaction | ΔG (kcal/mol) | Interpretation |
|---|---|---|
| 2 (Monomer) ⇌ Dimer | -8.5 | Dimer formation is favorable. |
| 4 (Monomer) ⇌ Tetramer | -25.0 | Tetramer formation is highly favorable. |
Prediction of Spectroscopic Properties (e.g., IR, NMR)
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: After a geometry optimization, frequency calculations can be performed. These calculations yield the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. mdpi.com For this compound, this would allow for the assignment of key vibrational modes, such as the C=C and C=O stretching frequencies of the enolate system, and how they are affected by coordination to the potassium ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govrsc.org Predicting the ¹H and ¹³C NMR spectra for the title compound would help in assigning the signals observed in an experimental spectrum. The calculations would show how the electronic environment of each nucleus is affected by the delocalized negative charge and the presence of the potassium ion.
Illustrative Predicted Spectroscopic Data
This table presents hypothetical data for illustrative purposes.
| Spectroscopy | Feature | Illustrative Predicted Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | 1610 cm⁻¹ | C=C Stretch |
| IR | Vibrational Frequency | 1550 cm⁻¹ | Asymmetric O-C-O Stretch |
| ¹³C NMR | Chemical Shift | 175.0 ppm | C3 (Carbonyl) |
| ¹³C NMR | Chemical Shift | 95.0 ppm | C2 (α-carbon) |
Applications of Potassium 1e 3 Methoxy 3 Oxoprop 1 En 1 Olate As a Synthetic Intermediate
Role in the Construction of Complex Organic Molecules
The reactivity profile of potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate makes it an ideal synthetic intermediate for the assembly of intricate organic molecules. As a potent carbon nucleophile, the enolate can readily participate in a variety of bond-forming reactions, enabling the elaboration of simple starting materials into more complex structures.
Synthesis of Substituted Ketones and Esters
One of the most fundamental applications of this compound is in the synthesis of substituted ketones and esters. The enolate readily undergoes C-acylation and C-alkylation reactions with a variety of electrophiles.
Reaction with acyl chlorides or anhydrides leads to the formation of β-dicarbonyl compounds, which can be subsequently decarboxylated to yield substituted ketones. This two-step sequence provides a reliable method for introducing a keto functionality into an organic framework. Similarly, reaction with alkyl halides results in the formation of α-substituted β-keto esters. The resulting products can either be utilized as valuable intermediates for further transformations or be hydrolyzed and decarboxylated to afford substituted ketones.
| Electrophile | Intermediate Product | Final Product (after potential decarboxylation) |
| Acyl Chloride (R-COCl) | Methyl 3-oxo-2-acylpropanoate | Substituted Ketone (R-CO-CH3) |
| Alkyl Halide (R'-X) | Methyl 2-alkyl-3-oxopropanoate | Substituted Ketone (R'-CH2-CO-CH3) |
Preparation of Heterocyclic Compounds (e.g., Pyrazoles, Pyrimidines)
The 1,3-dicarbonyl-like structure inherent in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. beilstein-journals.org The reaction of this β-ketoenolate with dinucleophiles is a cornerstone of heterocyclic chemistry.
For instance, condensation with hydrazine (B178648) derivatives affords pyrazoles, a class of nitrogen-containing heterocycles with widespread applications in pharmaceuticals and agrochemicals. researchgate.netmdpi.comyoutube.com The reaction proceeds through an initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. The regioselectivity of this reaction can often be controlled by the nature of the substituents on the hydrazine.
Similarly, reaction with amidines or other N-C-N synthons provides access to pyrimidines, which are core components of nucleic acids and numerous biologically active molecules. mdpi.combu.edu.egresearchgate.net This cyclocondensation reaction offers a straightforward entry into functionalized pyrimidine (B1678525) rings.
| Dinucleophile | Heterocyclic Product |
| Hydrazine (H2N-NH2) | 5-Methoxycarbonyl-3-pyrazolone |
| Substituted Hydrazines (R-NH-NH2) | Substituted Pyrazoles |
| Amidines (R-C(=NH)NH2) | Substituted Pyrimidines |
Use in Stereoselective Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds in a stereocontrolled manner is a central theme in modern organic synthesis. Enolate chemistry plays a pivotal role in this area, and this compound is no exception. The stereochemical outcome of reactions involving this enolate can be influenced by several factors, including the nature of the electrophile, the reaction conditions, and the presence of chiral auxiliaries or catalysts. nih.govharvard.eduuwo.caucc.ieresearchgate.net
The potassium counterion itself can influence the stereoselectivity of alkylation reactions. quimicaorganica.orgnih.gov The degree of ion pairing and aggregation of the potassium enolate in solution can affect the facial selectivity of the approach of the electrophile, leading to the preferential formation of one stereoisomer over another. While lithium enolates are often favored for kinetic control, potassium enolates can provide different stereochemical outcomes, sometimes favoring the thermodynamic product. quimicaorganica.org By carefully selecting reaction parameters, chemists can exploit these properties to achieve desired stereochemical control in the construction of chiral molecules. nih.gov
Contribution to the Synthesis of Diverse Chemical Scaffolds
The utility of this compound extends beyond the synthesis of simple functional groups and heterocycles. It serves as a versatile building block for the assembly of a wide array of more complex and diverse chemical scaffolds. Its ability to participate in sequential reactions, where both the enolate and the ester functionalities are manipulated, allows for the rapid construction of molecular complexity from a simple and readily available starting material. This makes it a valuable tool in the synthesis of natural products and in the generation of compound libraries for drug discovery.
Emerging Applications in Materials Chemistry Precursors
While the primary applications of this compound have been in the realm of traditional organic synthesis, its unique structural features suggest potential for its use as a precursor in materials chemistry. The presence of both a polymerizable enolate moiety and a functional ester group could allow for its incorporation into novel polymers and materials. For instance, the enolate could potentially participate in polymerization reactions, while the ester group could be used for post-polymerization modification or to tune the material's properties. Although this area is still in its nascent stages, the versatility of this compound suggests that its application in the design and synthesis of new materials is a promising avenue for future research.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research will likely focus on developing more sustainable and atom-economical routes to potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate. nih.govarkat-usa.org Key areas of investigation will include the use of renewable starting materials, the reduction of hazardous waste, and the implementation of energy-efficient processes. arkat-usa.org
One promising approach involves the use of biocatalysts, which can operate under mild conditions and often exhibit high selectivity, thereby minimizing the formation of byproducts. arkat-usa.org Additionally, the exploration of aqueous micellar conditions could significantly reduce the reliance on volatile organic solvents, a major contributor to the environmental impact of chemical synthesis. nih.gov The development of catalytic methods, in general, is a significant goal in achieving sustainability by avoiding wasteful stoichiometric reactions. researchgate.net
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Description | Potential Advantages |
| Biocatalysis | Utilization of enzymes or whole-cell systems for the synthesis or key steps. | High selectivity, mild reaction conditions, reduced waste. |
| Aqueous Micellar Catalysis | Performing reactions in water using surfactants to form "nanoreactors". | Reduced use of organic solvents, potentially lower catalyst loadings. nih.gov |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions, often solvent-free. | Elimination or reduction of solvent use, potential for new reaction pathways. |
| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor. | Improved safety, better heat and mass transfer, potential for scalability. rsc.orgamt.uk |
Exploration of Chiral Auxiliaries and Catalysts for Asymmetric Induction
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly for applications in pharmaceuticals and materials science. rsc.org A significant area of future research will be the application of chiral auxiliaries and catalysts to control the stereochemical outcome of reactions involving this compound. researchgate.netacs.org
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. rsc.org Evans' oxazolidinone auxiliaries, for example, have been successfully employed in the asymmetric alkylation of various enolates. rsc.org Future work could involve attaching a suitable chiral auxiliary to a precursor of this compound to guide subsequent transformations. The development of new chiral auxiliaries that are both highly effective and easily recyclable will be a key focus.
Catalytic asymmetric methods, which use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, represent a more elegant and atom-economical approach. nih.gov Research in this area could explore the use of chiral Lewis acids or organocatalysts to mediate reactions of this compound with various electrophiles.
Advanced Computational Studies on Reactivity and Aggregation Dynamics
Computational chemistry offers powerful tools for understanding and predicting the behavior of chemical systems. acs.org Advanced computational studies will be instrumental in elucidating the reactivity and aggregation dynamics of this compound. Enolates are known to form complex aggregates in solution, which can significantly influence their reactivity and stereoselectivity. rsc.orgnih.govresearchgate.net
Density functional theory (DFT) and other computational methods can be used to model the structures of these aggregates and to investigate the transition states of reactions involving the enolate. acs.orgvu.nl This can provide valuable insights into the factors that control the outcome of these reactions and can guide the design of new experiments. For instance, computational studies can help in understanding the role of the potassium counterion and the solvent in the aggregation and reactivity of the enolate. rsc.org
Table 2: Focus Areas for Computational Studies
| Research Area | Computational Methodologies | Potential Insights |
| Aggregation State | DFT, Ab initio methods | Prediction of the most stable aggregate structures (dimers, tetramers, etc.) in different solvents. acs.org |
| Reaction Mechanisms | Transition state theory, Molecular dynamics | Elucidation of reaction pathways, identification of key intermediates and transition states. |
| Stereoselectivity | QM/MM, Docking studies | Understanding the origin of stereoselectivity in reactions with chiral auxiliaries or catalysts. |
| Solvent Effects | Implicit and explicit solvent models | Quantifying the influence of the solvent on aggregation, reactivity, and selectivity. |
Investigation of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, enhanced heat and mass transfer, and facile scalability. amt.uknih.gov The investigation of this compound in flow chemistry and microreactor systems is a promising avenue for future research. The generation and subsequent reaction of enolates can be particularly well-suited for flow systems, as reactive intermediates can be generated and consumed in a continuous manner, minimizing their decomposition. rsc.org
Flow chemistry can also enable the exploration of reaction conditions that are difficult to access in traditional batch reactors, such as high temperatures and pressures. rsc.org This could lead to the discovery of new reactivity patterns for this compound. Furthermore, the integration of in-line analytical techniques, such as IR and NMR spectroscopy, can allow for real-time reaction monitoring and optimization. nih.gov
Potential for Functional Material Precursors
The unique structural features of this compound suggest its potential as a precursor for the synthesis of functional materials. Enolates are versatile intermediates that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. masterorganicchemistry.comwikipedia.org This reactivity could be harnessed to incorporate the methoxy-3-oxoprop-1-en-1-olate moiety into polymers or other macromolecular structures.
Future research could focus on the polymerization of derivatives of this compound to create novel polymers with interesting electronic, optical, or mechanical properties. The enolate functionality could also be used to modify the surfaces of materials, introducing new functionalities and properties. The development of these new materials could have applications in areas such as electronics, coatings, and biomedical devices.
Q & A
Basic Research Questions
Q. How can the structure of potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm proton environments (e.g., methoxy protons at ~3.3–3.8 ppm, enolic protons downfield due to conjugation). IR spectroscopy can identify carbonyl stretches (~1650–1750 cm) and enolate C-O vibrations .
- Crystallography : Single-crystal X-ray diffraction (SXD) using SHELXL software for refinement. Analyze bond lengths (e.g., C=O vs. C-O) and anisotropic displacement parameters to validate geometry. Reference similar potassium enolate structures for comparison .
Q. What experimental conditions optimize the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize ionic intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Temperature Control : Maintain temperatures below 0°C during enolate formation to prevent keto-enol tautomerization. Quench with potassium carbonate to precipitate the product .
Q. Which computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
- DFT Setup : Employ hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance exact exchange and electron correlation. Use 6-31G(d) basis sets for geometry optimization and frequency calculations to confirm minima .
Q. How can researchers assess the purity of this compound in academic settings?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or TLC with UV visualization. Compare values to standards.
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) and compare to theoretical values derived from the molecular formula .
Q. What kinetic experiments can elucidate the reactivity of the enolate moiety?
- Methodological Answer :
- Stopped-Flow Techniques : Monitor enolate nucleophilic attacks (e.g., alkylation) under varying pH and temperature. Fit rate constants using pseudo-first-order kinetics.
- Isotopic Labeling : Use -labeled reagents to track oxygen exchange in the carbonyl group .
Advanced Research Questions
Q. How can discrepancies between computational and experimental vibrational spectra be resolved?
- Methodological Answer :
- Frequency Scaling : Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to DFT-calculated IR frequencies. Compare to experimental spectra, focusing on intensity mismatches due to solvent effects or crystal packing .
- Solid-State vs. Gas-Phase : Use attenuated total reflectance (ATR) IR to account for solid-state hydrogen bonding, which DFT gas-phase models may overlook .
Q. What strategies address non-covalent interactions affecting crystal packing in X-ray studies?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., K-O enolate contacts) using CrystalExplorer. Refine disorder models in SHELXL to resolve anisotropic thermal motion .
- Solvent Screening : Recrystallize from mixed solvents (e.g., methanol/ether) to improve crystal quality and minimize lattice defects .
Q. How can hygroscopicity be mitigated during spectroscopic characterization?
- Methodological Answer :
- Inert Atmosphere : Conduct NMR and IR analyses under nitrogen or argon. Use deuterated solvents stored over molecular sieves.
- Sealed Sample Cells : For IR, use KBr pellets prepared in a glovebox to prevent moisture absorption .
Q. What advanced techniques monitor multi-step synthesis intermediates?
- Methodological Answer :
- In Situ ReactIR : Track enolate formation and subsequent reactions in real time via mid-IR probes.
- High-Resolution Mass Spectrometry (HRMS) : Confirm intermediate masses with <2 ppm error, using electrospray ionization (ESI) in negative ion mode .
Q. How should researchers refine anisotropic displacement parameters in crystallographic data with low-resolution limits?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
